(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied. For example, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to compounds with a similar pyrazolyl substituent, highlighting the flexibility in synthesizing analogues of this compound.Molecular Structure Analysis
The molecular formula of this compound is C18H25N3O4. The molecular weight is 347.4 g/mol . The InChIKey is SRAXECDFUQVIEE-AATRIKPKSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 347.4 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 5. The exact mass is 347.18450629 g/mol and the monoisotopic mass is also 347.18450629 g/mol. The topological polar surface area is 91.6 Ų. It has a heavy atom count of 25 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Anti-arrhythmic Activity : Research by Abdel‐Aziz et al. (2009) involved synthesizing various piperidine-based thiadiazole derivatives, including those similar to our compound of interest, which showed significant anti-arrhythmic activity. This suggests potential applications in cardiovascular research and drug development (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Furan Derivatives Synthesis : Kuticheva et al. (2015) synthesized alkyl furan-2-furoate and acrylate derivatives through cyclization of carbethoxyhydrazones, a process that could be relevant to synthesizing compounds similar to the one . These compounds have stable furylthiadiazole fragments (Kuticheva, Pevzner, & Petrov, 2015).
Analytical and Spectral Study : Patel (2020) conducted a study involving Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, which relates to our compound. The study focused on the synthesis, characterization, and antimicrobial properties of these compounds, indicating potential applications in microbiology and pharmaceuticals (Patel, 2020).
Biological and Pharmacological Activities
Microglia Imaging in Neuroinflammation : Horti et al. (2019) explored a compound structurally similar to ours for PET imaging of microglia in neuroinflammation. This has implications for understanding and potentially treating neuropsychiatric disorders (Horti et al., 2019).
Antimicrobial Activities of Azole Derivatives : Başoğlu et al. (2013) synthesized azole derivatives, including furan compounds, which exhibited antimicrobial activities. This research highlights potential applications in antimicrobial drug development (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Mechanism of Action
The synthesis of compounds with similar structures has been explored for their activity as serotonin and dopamine receptor antagonists. This indicates potential applications in the treatment of psychiatric and neurological disorders.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-4-16-18(27-22-21-16)19(25)20-13-14-8-10-23(11-9-14)17(24)7-6-15-5-3-12-26-15/h3,5-7,12,14H,2,4,8-11,13H2,1H3,(H,20,25)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHZVJYSHLHIPC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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